6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within cancer cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to downstream effects such as the induction of apoptosis in cancer cells .
Pharmacokinetics
It’s worth noting that the compound’s interaction with its target (cdk2) and its resulting effects suggest that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth in various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines have been used as strategic compounds for optical applications . They interact with various biomolecules, but the specific enzymes, proteins, and other biomolecules that 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interacts with are not yet identified.
Cellular Effects
It is known that pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against certain cell lines
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines have been identified as novel CDK2 inhibitors
Temporal Effects in Laboratory Settings
It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties
Dosage Effects in Animal Models
It is known that pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against certain cell lines
Metabolic Pathways
It is known that pyrazolo[1,5-a]pyrimidines have been identified as novel CDK2 inhibitors
Transport and Distribution
It is known that pyrazolo[1,5-a]pyrimidines have been used as strategic compounds for optical applications
Subcellular Localization
It is known that pyrazolo[1,5-a]pyrimidines have been used as strategic compounds for optical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the Suzuki–Miyaura cross-coupling reaction. This method is highly efficient and involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction requires a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination and achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for large-scale production. The use of microwave-assisted synthesis can further enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different aryl or heteroaryl groups using Suzuki–Miyaura cross-coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes aryl or heteroaryl boronic acids, a palladium catalyst (e.g., XPhosPdG2/XPhos), and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene) under microwave irradiation.
Oxidation and Reduction:
Major Products
The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, an important target in the treatment of neurodegenerative disorders.
Material Science: Due to its photophysical properties, the compound is being explored for use in the development of fluorescent probes and organic light-emitting devices.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular processes and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A precursor in the synthesis of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
Pyrazolo[3,4-d]pyrimidine: Another pyrazolo[1,5-a]pyrimidine derivative with different substitution patterns and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a trifluoromethyl group enhances its reactivity and potential as a versatile scaffold in drug discovery and material science .
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-2-12-6-1-5(7(9,10)11)13-14(6)3-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZTYKZGAULUGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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